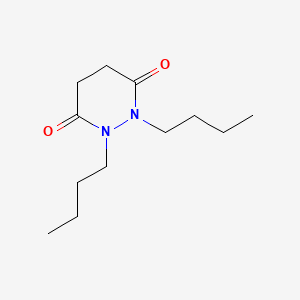
2,2,3,3-Tetrafluoropropyl 2-(dodecylsulfanyl)ethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3-Tetrafluoropropyl 2-(dodecylsulfanyl)ethanesulfonate is a chemical compound with the molecular formula C17H32F4O3S2 and a molecular weight of 424.564 g/mol . This compound is known for its unique structure, which includes both fluorinated and sulfonated groups, making it a valuable substance in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoropropyl 2-(dodecylsulfanyl)ethanesulfonate typically involves the reaction of 2,2,3,3-tetrafluoropropanol with 2-(dodecylsulfanyl)ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3-Tetrafluoropropyl 2-(dodecylsulfanyl)ethanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles.
Oxidation Reactions: The sulfanyl group can be oxidized to sulfoxides or sulfones.
Reduction Reactions: The sulfonate group can be reduced under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Substitution: Formation of new sulfonate derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced sulfonate derivatives.
Applications De Recherche Scientifique
2,2,3,3-Tetrafluoropropyl 2-(dodecylsulfanyl)ethanesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying biological systems due to its unique chemical properties.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2,3,3-Tetrafluoropropyl 2-(dodecylsulfanyl)ethanesulfonate involves its interaction with molecular targets through its fluorinated and sulfonated groups. These interactions can affect various biochemical pathways, making it a valuable tool in research. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,3,3-Tetrafluoropropyl 2-(dodecylsulfonyl)ethanesulfonate
- 2,2,3,3-Tetrafluoropropyl 2-(dodecylthio)ethanesulfonate
Uniqueness
2,2,3,3-Tetrafluoropropyl 2-(dodecylsulfanyl)ethanesulfonate is unique due to its combination of fluorinated and sulfonated groups, which impart distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability .
Propriétés
Formule moléculaire |
C17H32F4O3S2 |
|---|---|
Poids moléculaire |
424.6 g/mol |
Nom IUPAC |
2,2,3,3-tetrafluoropropyl 2-dodecylsulfanylethanesulfonate |
InChI |
InChI=1S/C17H32F4O3S2/c1-2-3-4-5-6-7-8-9-10-11-12-25-13-14-26(22,23)24-15-17(20,21)16(18)19/h16H,2-15H2,1H3 |
Clé InChI |
OUSYJJKROZXERU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCSCCS(=O)(=O)OCC(C(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


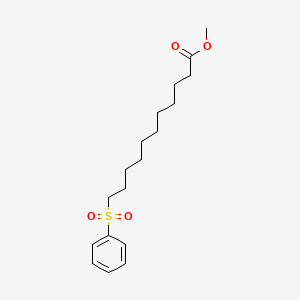
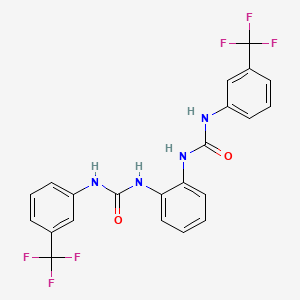
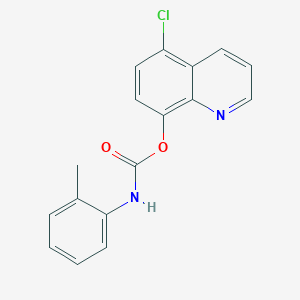
![2,3,4,5-Tetrachloro-6-[[3-(trifluoromethyl)phenyl]carbamoyl]benzoic acid](/img/structure/B11955436.png)

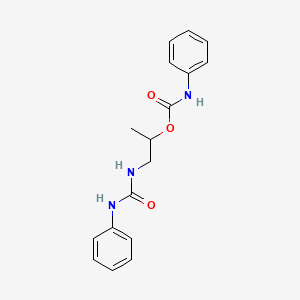
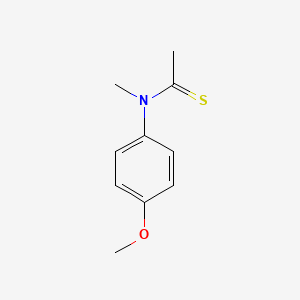

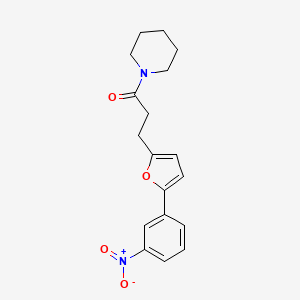

![Ethyl 4-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)benzoate](/img/structure/B11955464.png)
